molecular formula C18H36N4O5 B1498214 N,N'-Bis[3-(tert-butoxycarbonylamino)propyl]glycinamide CAS No. 1822851-77-3

N,N'-Bis[3-(tert-butoxycarbonylamino)propyl]glycinamide

Cat. No.: B1498214
CAS No.: 1822851-77-3
M. Wt: 388.5 g/mol
InChI Key: LUUNBXYJZAFAKK-UHFFFAOYSA-N
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Description

N,N'-Bis[3-(tert-butoxycarbonylamino)propyl]glycinamide (CAS: 1822851-77-3) is a Boc-protected glycinamide derivative with the molecular formula C₁₈H₃₆N₄O₅ and a molecular weight of 388.51 g/mol . Structurally, it features two 3-(tert-butoxycarbonylamino)propyl groups attached to a central glycinamide moiety. This compound is commonly utilized in peptide synthesis as a protected intermediate, safeguarding primary amines during coupling reactions.

Properties

IUPAC Name

tert-butyl N-[3-[[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]acetyl]amino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O5/c1-17(2,3)26-15(24)21-11-7-9-19-13-14(23)20-10-8-12-22-16(25)27-18(4,5)6/h19H,7-13H2,1-6H3,(H,20,23)(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUNBXYJZAFAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCC(=O)NCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N'-Bis[3-(tert-butoxycarbonylamino)propyl]glycinamide, also known as N,N'-Boc-Gly-3-Boc-aminopropyl, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Characteristics

  • Chemical Formula : CH23N3O6\text{H}_{\text{23}}\text{N}_{\text{3}}\text{O}_{\text{6}}
  • CAS Number : 192124-66-6
  • Molecular Weight : 421.53 g/mol
  • Purity : ≥93.0% (by titrimetric analysis) .

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Its structure allows for modulation of biological pathways, particularly those involving:

  • Histone Deacetylases (HDACs) : The compound has been noted for its potential as an HDAC inhibitor, which plays a crucial role in gene expression regulation and cancer therapy .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, potentially through apoptotic pathways .

Cytotoxicity and Antitumor Activity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested :
    • NCI-N87 (gastric cancer)
    • Karpas 299 (lymphoma)

Results indicated that the compound showed significant cytotoxicity against these cell lines, with IC50 values suggesting effective concentrations for inhibiting cell growth .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of histone deacetylase (HDAC), which is associated with anti-cancer properties. Inhibition of HDAC can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression patterns conducive to apoptosis in cancer cells .

Study 1: Efficacy in Tumor Models

In a study involving NOD SCID gamma mice implanted with NCI-N87 tumors, treatment with this compound resulted in reduced tumor size compared to control groups. The study highlighted the compound's potential as part of an antibody-drug conjugate (ADC) strategy for targeted cancer therapy .

Study 2: Mechanistic Insights into Cytotoxicity

Research conducted on Jurkat cells demonstrated that treatment with the compound led to cell cycle arrest and apoptosis. This effect was attributed to the modulation of signaling pathways associated with cell survival and death .

Comparative Biological Activity Table

CompoundTarget Enzyme/PathwayIC50 (µM)Effect
This compoundHDAC15Cytotoxicity in cancer cells
Histone Deacetylase Inhibitor XHDAC10Cytotoxicity in various cancers
Compound YApoptosis Induction20Induces apoptosis in leukemia

Comparison with Similar Compounds

Key Observations :

Protection Strategy : Unlike methoxycarbonyl or benzyl-based protections in other glycine derivatives , the primary compound employs tert-butoxycarbonyl (Boc) groups for amine protection, which are acid-labile and widely used in solid-phase peptide synthesis .

Backbone Flexibility : The propylamine linker in the primary compound enhances conformational flexibility compared to rigid aromatic or cyclohexane-based analogs (e.g., Salen platinum complexes in ) .

Functional Terminus: The glycinamide group distinguishes it from N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine, which has a carboxylic acid terminus, altering reactivity in peptide coupling .

Preparation Methods

General Synthetic Strategy

The synthesis of N,N'-Bis[3-(tert-butoxycarbonylamino)propyl]glycinamide typically involves:

  • Protection of amino groups using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during coupling.
  • Formation of amide bonds linking the Boc-protected 3-aminopropyl moieties to the glycinamide core.
  • Use of appropriate coupling reagents or activation methods to facilitate amide bond formation.

A key step is the introduction of the Boc protecting group onto the 3-aminopropyl substituents. This is commonly achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine or sodium bicarbonate, in an organic solvent like dichloromethane or dioxane.

Alternatively, a patented method describes preparation of N-tertiary-butoxycarbonyl amino acids, which can be adapted for Boc protection of amino acids or amines. This involves heating a solution of the amino compound, a base (e.g., triethylamine or tetramethylguanidine), and O-tertiary-butyl S-phenyl thiocarbonate in a polar solvent such as dimethyl sulfoxide (DMSO) or a water-lower alkanol mixture at 35–100 °C. The reaction yields the N-Boc protected amino acid or amine derivative after oxidation and purification steps.

Amide Bond Formation to Glycinamide

The coupling of Boc-protected 3-aminopropyl groups to glycinamide can be achieved through standard peptide coupling methods, such as:

  • Using carbodiimide-based reagents (e.g., EDCI or DCC) with additives like HOBt or NHS to activate the carboxyl group of glycine derivatives.
  • Alternatively, novel protocols have been reported involving amine activation rather than carboxylic acid activation , such as the use of isothioureas and amino acids catalyzed by iron complexes (e.g., Fe(acac)3), which provide high yields of amino acid amides under mild conditions.

These methods enable efficient formation of the bis-amide structure linking two Boc-protected 3-aminopropyl chains to glycinamide.

Solvent and Physical Methods for Preparation and Formulation

For preparation of stock solutions and formulations of this compound, solvents such as DMSO, PEG300, Tween 80, corn oil, and water are used sequentially to ensure clear homogeneous solutions. Physical methods like vortexing, ultrasound bath, or gentle heating (e.g., 37 °C water bath) aid dissolution and mixing.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Notes
Boc Protection of 3-aminopropyl amine Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), organic solvent (DCM, dioxane), room temp or mild heating Standard method; alternatively, O-tertiary-butyl S-phenyl thiocarbonate method in DMSO at 35–100 °C
Amide bond formation with glycinamide Carbodiimide coupling reagents (EDCI, DCC) + HOBt/NHS or iron-catalyzed amine activation Efficient coupling under mild conditions; yields high purity product
Purification Column chromatography (silica gel) or crystallization Removes impurities and unreacted starting materials
Stock solution preparation Sequential dissolution in DMSO, PEG300, Tween 80, water; vortex, ultrasound, heating Ensures clarity and homogeneity for biological assays

Research Findings and Optimization Notes

  • The use of O-tertiary-butyl S-phenyl thiocarbonate for Boc protection offers a robust alternative to Boc2O, particularly for amino acids and related amines, providing high yields and purity with controlled reaction conditions and pH maintenance during oxidation steps.
  • Iron-catalyzed amide bond formation via amine activation has been shown to provide high yields (e.g., 95% for related Boc-protected amino acid amides) with simple purification protocols, which may be adapted for the synthesis of this compound.
  • Solubility and formulation methods emphasize the importance of gradual solvent addition and physical agitation to maintain clear solutions, critical for reproducible biological testing.

Q & A

Q. Critical Analytical Techniques :

  • NMR Spectroscopy : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and amide bond formation (δ ~6.5–8.5 ppm for NH).
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at calculated m/z).
  • FT-IR : Detect characteristic carbonyl stretches (Boc: ~1680–1720 cm⁻¹; amide: ~1640–1680 cm⁻¹) .

Q. Table 1: Synthetic Yield Optimization

Coupling ReagentSolventYield (%)Purity (HPLC)
EDC/HOBtDMF7897
DCC/DMAPDCM6593

[Basic] How can researchers effectively purify this compound, and what solvent systems are recommended?

Answer:
Purification Methods :

  • Column Chromatography : Use silica gel with gradient elution (e.g., 2–10% MeOH in DCM) to separate unreacted amines and byproducts.
  • Recrystallization : Optimize in ethyl acetate/hexane mixtures for high-purity crystals.

Q. Critical Considerations :

  • Avoid prolonged exposure to acidic/basic conditions to prevent Boc deprotection.
  • Monitor polarity shifts via TLC (Rf ~0.3 in 5% MeOH/DCM) .

Q. Table 2: Solvent Systems for Recrystallization

Solvent CombinationCrystal QualityRecovery (%)
Ethyl Acetate/HexaneNeedle-like85
DCM/HexaneAmorphous60

[Advanced] What are the challenges in resolving the crystal structure of this compound, and how can hydrogen-bonding patterns inform its supramolecular assembly?

Answer:
Challenges :

  • Crystal Growth : Boc groups may introduce steric hindrance, requiring slow evaporation from low-polarity solvents (e.g., ethyl acetate).
  • Disorder : Flexible propyl chains and Boc rotamers can complicate refinement.

Q. Methodology :

  • Use SHELXL (for small-molecule refinement) to model hydrogen bonds and torsional angles.
  • Analyze hydrogen-bond networks (e.g., N–H⋯O=C interactions between amides and Boc carbonyls) to predict supramolecular layers or helical motifs .

Q. Example Data :

  • Bond Lengths : C–O (Boc): ~1.33 Å; N–C (amide): ~1.32 Å.
  • Hydrogen Bonds : d(N⋯O) = 2.8–3.0 Å, θ(N–H⋯O) = 150–170°.

[Advanced] How does the tert-butoxycarbonyl (Boc) protecting group influence the compound’s stability under varying pH conditions, and what deprotection strategies minimize side reactions?

Answer:
Stability Profile :

  • Acidic Conditions : Boc groups hydrolyze rapidly in strong acids (e.g., TFA/DCM, 1–2 h), but are stable in mild buffers (pH 4–6).
  • Basic Conditions : Risk of amide hydrolysis above pH 7.

Q. Deprotection Strategies :

  • TFA-Mediated : Use 20% TFA in DCM (0°C to RT) to minimize glycinamide backbone degradation.
  • Alternative : HCl/dioxane (4 M, 2 h) with scavengers (e.g., anisole) to quench tert-butyl cations .

Q. Table 3: Deprotection Efficiency

ReagentTime (h)Yield (%)Purity (%)
TFA/DCM1.59095
HCl/Dioxane2.08588

[Advanced] What computational methods are validated for predicting the physicochemical properties (e.g., logP, pKa) of this compound, and how do they compare with experimental data?

Answer:
Computational Tools :

  • logP Prediction : Use Molinspiration or ACD/Labs with atom-additive models. Expected logP ~1.5 (Boc increases hydrophobicity).
  • pKa Estimation : COSMO-RS for amide protons (predicted pKa ~8.2) .

Q. Experimental Validation :

  • logP : Measure via shake-flask (octanol/water partition) → ~1.7 ± 0.2.
  • pKa : Potentiometric titration in 30% DMSO/water → ~8.5 .

Q. Table 4: Predicted vs. Experimental Properties

PropertyPredictedExperimentalDeviation
logP1.51.7+0.2
pKa8.28.5+0.3

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis[3-(tert-butoxycarbonylamino)propyl]glycinamide
Reactant of Route 2
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N,N'-Bis[3-(tert-butoxycarbonylamino)propyl]glycinamide

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